

5-Cyano-3-methylpyridine-2-carboxylic acid physical properties

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Compound of Interest

Compound Name: 5-Cyano-3-methylpyridine-2-carboxylic acid

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An In-depth Technical Guide to the Physical Properties of **5-Cyano-3-methylpyridine-2-carboxylic acid**

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Cyano-3-methylpyridine-2-carboxylic acid is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its unique molecular architecture, featuring a carboxylic acid, a nitrile group, and a methyl group on the pyridine ring, presents a versatile scaffold for the synthesis of novel therapeutic agents. Understanding the fundamental physical and chemical properties of this compound is paramount for its effective utilization in research and development, from guiding synthesis and purification to predicting its behavior in biological systems. This technical guide provides a comprehensive overview of the core physical properties of **5-Cyano-3-methylpyridine-2-carboxylic acid**, supported by established scientific principles and detailed experimental protocols for its characterization.

Physicochemical Properties

A precise understanding of a compound's physicochemical properties is the bedrock of its application in scientific research. These properties govern its solubility, stability, and interactions with other molecules, which are critical parameters in drug development.

Molecular Structure and Identifiers

The foundational attributes of **5-Cyano-3-methylpyridine-2-carboxylic acid** are summarized in the table below. These identifiers are crucial for its unambiguous classification and retrieval from chemical databases.

Property	Value	Source
IUPAC Name	5-cyano-3-methylpyridine-2-carboxylic acid	[PubChem] [1]
CAS Number	1262860-49-0	[PubChem] [1]
Molecular Formula	C ₈ H ₆ N ₂ O ₂	[PubChem] [1]
Molecular Weight	162.15 g/mol	[PubChem] [1]
SMILES	CC1=CC(=CN=C1C(=O)O)C#N	[PubChem] [1]
Predicted XLogP3-AA	0.8	[PubChem] [1]

XLogP3-AA is a computed value that predicts the octanol-water partition coefficient, a key indicator of a molecule's lipophilicity.

Caption: Molecular structure of **5-Cyano-3-methylpyridine-2-carboxylic acid**.

Melting Point, Boiling Point, and Solubility

Experimental data for the melting point, boiling point, and solubility of **5-Cyano-3-methylpyridine-2-carboxylic acid** are not readily available in the public domain. However, based on the properties of structurally similar compounds, we can infer the following:

- Melting Point: The melting point is expected to be relatively high, likely above 200 °C, due to the presence of the carboxylic acid and nitrile groups which can participate in strong intermolecular hydrogen bonding and dipole-dipole interactions. For comparison, the related compound 5-Cyanopyridine-2-carboxylic acid has a melting point of 210-215 °C.
- Boiling Point: The boiling point is anticipated to be high, and the compound may decompose before boiling under atmospheric pressure. This is a common characteristic of aromatic

carboxylic acids.

- Solubility: The solubility profile is dictated by the interplay of its polar (carboxylic acid, nitrile, pyridine nitrogen) and non-polar (methyl group, aromatic ring) functionalities.
 - Water: Sparingly soluble in water. The carboxylic acid group can form hydrogen bonds with water, but the overall lipophilicity of the molecule may limit its aqueous solubility.
 - Organic Solvents: Likely to be soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and in polar protic solvents like methanol and ethanol, especially with heating. Its solubility in non-polar solvents such as hexane is expected to be low.

Predicted Spectral Data

While experimental spectra for **5-Cyano-3-methylpyridine-2-carboxylic acid** are not currently available in public spectral databases, its key spectral features can be predicted based on the known spectroscopic behavior of its constituent functional groups.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methyl protons, and the acidic proton of the carboxylic acid.

- Aromatic Protons (2H): Two singlets or narrow doublets are expected in the aromatic region (δ 7.0-9.0 ppm). The exact chemical shifts will be influenced by the positions of the electron-withdrawing cyano and carboxylic acid groups and the electron-donating methyl group.
- Methyl Protons (3H): A sharp singlet is anticipated in the upfield region (δ 2.0-3.0 ppm).
- Carboxylic Acid Proton (1H): A broad singlet is expected at a downfield chemical shift (δ 10.0-13.0 ppm). The broadness is due to hydrogen bonding and chemical exchange. This peak will disappear upon the addition of D₂O.[2]

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide valuable information about the carbon skeleton of the molecule.

- Carboxylic Acid Carbon: A signal in the downfield region (δ 165-185 ppm) is characteristic of a carboxylic acid carbonyl carbon.[2]
- Nitrile Carbon: A signal for the cyano carbon is expected in the range of δ 115-125 ppm.[2]
- Aromatic Carbons: Multiple signals in the aromatic region (δ 120-160 ppm) will correspond to the carbons of the pyridine ring.
- Methyl Carbon: An upfield signal (δ 15-25 ppm) will be indicative of the methyl group carbon.

FT-IR Spectroscopy

The infrared spectrum will be characterized by the vibrational frequencies of its key functional groups.

- O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the region of 2500-3300 cm^{-1} , which is characteristic of the hydrogen-bonded O-H stretch of a carboxylic acid dimer.[2]
- C≡N Stretch (Nitrile): A sharp, medium-intensity absorption should appear around 2220-2240 cm^{-1} .[2]
- C=O Stretch (Carboxylic Acid): A strong, sharp absorption band is anticipated between 1700-1725 cm^{-1} , corresponding to the carbonyl stretch of the carboxylic acid.[2]
- C=C and C=N Stretches (Pyridine Ring): Multiple bands in the 1400-1600 cm^{-1} region will be due to the stretching vibrations of the pyridine ring.
- C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm^{-1} , while aliphatic C-H stretches from the methyl group will be observed just below 3000 cm^{-1} .

Mass Spectrometry

In an electron ionization (EI) mass spectrum, the molecular ion peak (M^+) would be observed at an m/z corresponding to the molecular weight of the compound (162.15).

- Fragmentation Pattern: Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical ($M-17$) and the loss of a carboxyl group ($M-45$).[3] The

fragmentation of the pyridine ring can also lead to a complex pattern of fragment ions. The presence of the nitrile group may also influence the fragmentation pathways. Predicted mass spectrometry data suggests significant adducts at $[M+H]^+$ (163.05020) and $[M-H]^-$ (161.03564).^[4]

Experimental Protocols for Physical Property Determination

To obtain precise experimental data, the following standard laboratory protocols can be employed. The causality behind each step is explained to ensure a thorough understanding of the methodology.

Melting Point Determination

Rationale: The melting point is a fundamental physical property that provides an indication of a compound's purity. A sharp melting range is characteristic of a pure crystalline solid.

Methodology:

- **Sample Preparation:** A small amount of the crystalline **5-Cyano-3-methylpyridine-2-carboxylic acid** is finely powdered and packed into a capillary tube to a height of 2-3 mm.
- **Apparatus:** A calibrated melting point apparatus is used.
- **Measurement:** The capillary tube is placed in the heating block of the apparatus. The temperature is raised rapidly to about 15-20 °C below the expected melting point, and then the heating rate is slowed to 1-2 °C per minute.
- **Observation:** The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted.

Solubility Determination

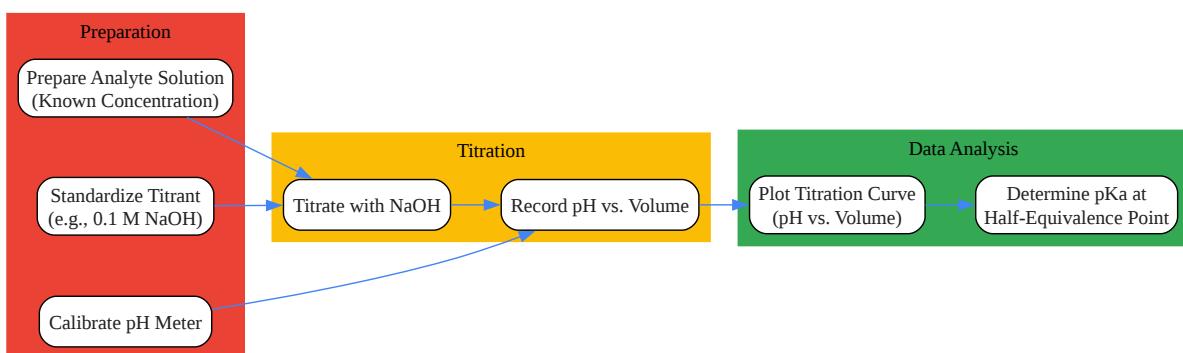
Rationale: Determining the solubility in various solvents is crucial for selecting appropriate solvent systems for reactions, purification, and formulation.

Methodology (Qualitative):

- Solvent Selection: A range of solvents with varying polarities should be tested (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane).
- Procedure: To approximately 1 mL of each solvent in a separate test tube, a small, pre-weighed amount (e.g., 1-2 mg) of the compound is added.
- Observation: The mixture is vortexed or shaken vigorously for a set period (e.g., 1 minute). The solubility is observed and categorized as soluble, partially soluble, or insoluble. For partially soluble samples, gentle heating can be applied to assess temperature effects on solubility.

pKa Determination by Potentiometric Titration

Rationale: The pKa values are critical for understanding the ionization state of the molecule at different pH values, which profoundly impacts its absorption, distribution, metabolism, and excretion (ADME) properties in drug development. This compound has two potential ionizable groups: the carboxylic acid and the pyridine nitrogen.



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Caption: Workflow for pKa determination by potentiometric titration.

Methodology:

- Solution Preparation: A precise amount of **5-Cyano-3-methylpyridine-2-carboxylic acid** is dissolved in a known volume of deionized water or a suitable co-solvent to create a solution of known concentration (e.g., 0.01 M).
- Titration Setup: The solution is placed in a beaker with a magnetic stirrer, and a calibrated pH electrode is immersed in the solution.
- Titration (for Carboxylic Acid pKa): The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), added in small, precise increments. The pH is recorded after each addition, allowing the system to equilibrate.
- Titration (for Pyridine pKa): To determine the pKa of the pyridine nitrogen, the solution can be titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl).
- Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value is the pH at the half-equivalence point, where half of the functional group has been neutralized. For this molecule, two inflection points may be observed, corresponding to the pKa of the carboxylic acid and the pyridinium ion.

Stability and Reactivity

- Stability: As a crystalline solid, **5-Cyano-3-methylpyridine-2-carboxylic acid** is expected to be stable under standard laboratory storage conditions (cool, dry, and dark). It should be stored away from strong oxidizing agents.
- Reactivity:
 - Acidity and Basicity: The carboxylic acid group will undergo typical reactions of acids, such as esterification and amide bond formation. The pyridine nitrogen is basic and can be protonated by strong acids.
 - Nitrile Group: The cyano group enhances the reactivity of the pyridine ring and can be hydrolyzed to a carboxylic acid or an amide under strong acidic or basic conditions. It can also participate in various nucleophilic addition reactions. The presence of electron-

withdrawing groups on the pyridine ring can increase the reactivity of the cyano group towards nucleophiles.[5]

- General Reactivity of Cyanopyridines: Cyanopyridine derivatives are known to be versatile intermediates in organic synthesis due to the reactivity of the cyano group and the pyridine ring.[6]

Conclusion

5-Cyano-3-methylpyridine-2-carboxylic acid is a compound with significant potential in the field of drug discovery and development. A thorough understanding of its physical properties, including its molecular structure, melting point, solubility, and pKa, is essential for its effective application. While experimental data for this specific molecule is limited, this guide provides a comprehensive overview of its predicted properties based on established chemical principles and data from analogous structures. The detailed experimental protocols outlined herein offer a clear path for researchers to determine these critical parameters, thereby facilitating the advancement of research and the development of novel therapeutics based on this promising chemical scaffold.

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